

## **Trovafloxacin chemical structure and properties**

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An In-depth Technical Guide to the Chemical Structure and Properties of Trovafloxacin

### Introduction

Trovafloxacin is a synthetic, broad-spectrum antibacterial agent belonging to the fluoronaphthyridone class, which is related to the fluoroquinolones.[1] It was developed for its potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic microorganisms.[2][3] The bactericidal action of trovafloxacin stems from its ability to inhibit essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are involved in DNA replication, transcription, and repair.[1][4][5] Despite its potent antimicrobial activity, trovafloxacin was withdrawn from the market due to concerns about hepatotoxicity.[6][7] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

### **Chemical Structure and Identification**

Trovafloxacin is chemically known as  $(1\alpha, 5\alpha, 6\alpha)$ -7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[1][6] A key structural feature is the novel  $(1\alpha,5\alpha,6\alpha)$ -3-azabicyclo[3.1.0]hexane ring system at the C-7 position.[3][7] The molecule also possesses a 1,8-naphthyridine nucleus, which distinguishes it from many other quinolone derivatives.[1] Trovafloxacin was often used as its mesylate salt, trovafloxacin mesylate.[1][8]



Identifier	Value	Reference
IUPAC Name	7-(6-Amino-3- azabicyclo[3.1.0]hex-3-yl)-1- (2,4-difluorophenyl)-6-fluoro-4- oxo-[1][4] naphthyridine-3- carboxylic acid	[6]
CAS Number	147059-72-1	[5][6][9][10]
CAS Number (Mesylate Salt)	147059-75-4	[8][11]
Molecular Formula	C20H15F3N4O3	[4][6][12]
Molecular Formula (Mesylate Salt)	C20H15F3N4O3·CH4O3S	[11]
Molecular Weight	416.36 g/mol	[4][6][12]
Molecular Weight (Mesylate Salt)	512.46 g/mol	[1][8][11]

# **Physicochemical Properties**

Trovafloxacin is a zwitterionic molecule. Its physicochemical properties, including acidity, basicity, and lipophilicity, are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The mesylate salt is a white to off-white powder.[1]



Property	Value	Reference
pKa (Carboxylic Acid)	5.41 - 5.87	[4][13]
pKa (Amino Group)	8.09 - 9.44	[4][13]
logP	0.14 - 0.86	[14]
Water Solubility (Mesylate Salt)	25.62 mg/mL (50 mM)	
DMSO Solubility (Mesylate Salt)	51.25 mg/mL (100 mM)	
Melting Point (Mesylate Salt)	253–256 °C (decomposes)	[7]
Polar Surface Area	99.76 Ų	[4]
Rotatable Bond Count	3	[4]

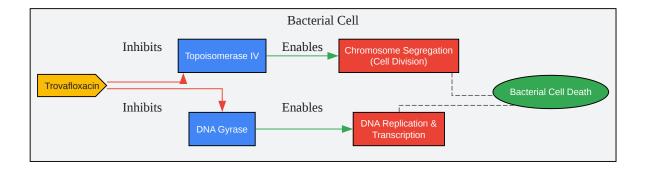
## **Mechanism of Action**

The antibacterial effect of trovafloxacin is bactericidal and results from the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[1][5]

- DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication and transcription.
- Topoisomerase IV: This enzyme plays a vital role in the partitioning of chromosomal DNA into daughter cells during bacterial cell division.[1][5]

Trovafloxacin stabilizes the complex formed between these enzymes and the bacterial DNA, which ultimately inhibits DNA synthesis. In Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus, topoisomerase IV is often the primary target.[15][16] In contrast, DNA gyrase is typically the primary target in many Gram-negative bacteria.[15]





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Trovafloxacin's inhibition of DNA gyrase and topoisomerase IV.

# **Experimental Protocols**Synthesis of Trovafloxacin

The synthesis of trovafloxacin is a multi-step process. A key component is the synthesis of the  $(1\alpha,5\alpha,6\alpha)$ -6-amino-3-azabicyclo[3.1.0]hexane moiety. A patented method involves the following key steps:[6][7]

- Cycloaddition: The process begins with a 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline, forming a pyrrazolidine intermediate.[6]
- Pyrolysis: The intermediate undergoes pyrolysis, leading to the loss of nitrogen and the formation of the desired cyclopropylpyrrolidine ring structure.
- Functional Group Manipulation: The ester group is saponified to a carboxylic acid. A Curtius rearrangement, using diphenylphosphoryl azide (DPPA), converts the acid to an isocyanate, which is then protected as a tert-butoxycarbonyl (Boc) derivative.[6]
- Deprotection: The carbobenzyloxy (Cbz) protecting group is removed via catalytic hydrogenation to yield the secondary amine.
- Coupling: The resulting amine is coupled with a 7-chloro or 7-fluoronaphthyridone core, such as ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-



carboxylate, via nucleophilic aromatic substitution.[6][7]

• Final Deprotection/Hydrolysis: The Boc protecting group and the ethyl ester are removed, typically with acid treatment (e.g., methanesulfonic acid), to yield the final trovafloxacin product, often as a mesylate salt.[7]

# Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method has been developed for the quantification of trovafloxacin in biological matrices like serum and urine.[17]

- 1. Sample Preparation (Solid-Phase Extraction):
- Objective: To extract trovafloxacin from the biological matrix and remove interfering substances.
- Protocol:
  - Condition a C18 solid-phase extraction (SPE) cartridge.
  - Load the serum or urine sample onto the cartridge.
  - Wash the cartridge to remove unbound components.
  - Elute trovafloxacin and the internal standard using an appropriate solvent.
  - Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
- 2. Chromatographic Separation:
- Objective: To separate trovafloxacin from other components in the prepared sample.
- Instrumentation & Conditions:
  - Column: C18 stationary phase.[17]





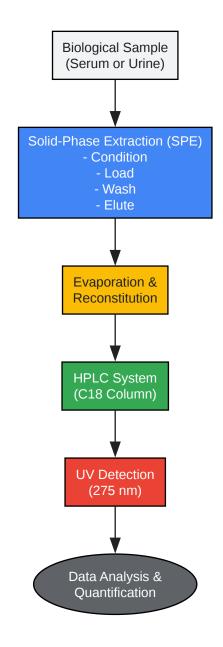


- Mobile Phase: A mixture of 0.04 M H3PO4, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutyl amine phosphate reagent (e.g., in a ratio of 83:16.85:0.05:0.1, v/v), with the pH adjusted to 3.[17]
- Detection: UV absorbance at 275 nm.[17]
- Internal Standard: A methyl derivative of trovafloxacin is typically used for accurate quantification.[17]

#### 3. Quantification:

- Objective: To determine the concentration of trovafloxacin in the sample.
- · Protocol:
  - Generate a calibration curve using standards of known trovafloxacin concentrations.
  - The peak area ratio of trovafloxacin to the internal standard is plotted against concentration.
  - The concentration in unknown samples is determined by interpolation from this linear calibration curve. The method has shown linearity in the range of 0.1 to 20.0 μg/mL.[17]





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Workflow for the HPLC analysis of trovafloxacin.

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